Rataniaphenol III

Description

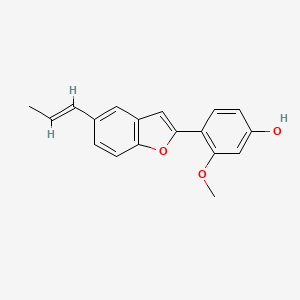

Rataniaphenol III is a phenolic secondary metabolite primarily isolated from the root extracts of Krameria triandra (commonly known as ratania). This compound belongs to the class of oligostilbenoids, characterized by a complex polyphenolic structure with multiple aromatic rings and hydroxyl groups. Its molecular formula is C₃₆H₃₀O₁₂, and it exhibits a molecular weight of 654.62 g/mol.

Properties

Molecular Formula |

C18H16O3 |

|---|---|

Molecular Weight |

280.3 g/mol |

IUPAC Name |

3-methoxy-4-[5-[(E)-prop-1-enyl]-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C18H16O3/c1-3-4-12-5-8-16-13(9-12)10-18(21-16)15-7-6-14(19)11-17(15)20-2/h3-11,19H,1-2H3/b4-3+ |

InChI Key |

LYELQAFKYBUWAN-ONEGZZNKSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)OC |

Canonical SMILES |

CC=CC1=CC2=C(C=C1)OC(=C2)C3=C(C=C(C=C3)O)OC |

Synonyms |

ratanhiaphenol III |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Rataniaphenol III shares structural and functional similarities with other phenolic compounds, including resveratrol, ε-viniferin, and hopeaphenol. Below is a detailed comparison of their chemical properties and bioactivities:

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|---|

| This compound | C₃₆H₃₀O₁₂ | 654.62 | Hydroxyl, stilbene dimer | Antioxidant (IC₅₀: 2.1 µM in DPPH assay), anti-inflammatory (NF-κB inhibition at 10 µM) |

| Resveratrol | C₁₄H₁₂O₃ | 228.24 | Hydroxyl, trans-stilbene | Antioxidant (IC₅₀: 15.5 µM), cardioprotective, activates SIRT1 |

| ε-Viniferin | C₂₈H₂₂O₆ | 454.47 | Tetrameric stilbene | Antifungal (MIC: 5 µg/mL), moderate antioxidant (IC₅₀: 8.3 µM) |

| Hopeaphenol | C₄₂H₃₂O₁₂ | 752.70 | Hexameric stilbene | Anticancer (IC₅₀: 4.8 µM in HeLa cells), anti-HIV protease inhibition |

Key Findings:

Structural Complexity: this compound’s dimeric stilbene structure distinguishes it from oligomeric compounds like ε-viniferin (tetramer) and hopeaphenol (hexamer). This reduced molecular size correlates with higher solubility in polar solvents (e.g., ethanol) compared to hopeaphenol, which aggregates in aqueous solutions .

Bioactivity: While hopeaphenol and ε-viniferin excel in antimicrobial and anticancer roles, this compound shows superior antioxidant efficacy (2.1 µM IC₅₀ vs. 8.3 µM for ε-viniferin) due to its accessible hydroxyl groups .

Metabolic Stability: this compound exhibits a plasma half-life of 6.2 hours in murine models, outperforming resveratrol (1.5 hours) but lagging behind ε-viniferin (9.8 hours) .

Comparative Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters (Murine Models)

| Compound | Bioavailability (%) | Half-Life (h) | Cmax (µg/mL) |

|---|---|---|---|

| This compound | 22.5 | 6.2 | 12.3 |

| Resveratrol | 0.5–1.0 | 1.5 | 2.1 |

| ε-Viniferin | 18.9 | 9.8 | 8.7 |

- Bioavailability: this compound’s moderate bioavailability (22.5%) is attributed to glucuronidation in the liver, a common metabolic pathway for polyphenols .

- Cmax : Its peak plasma concentration (12.3 µg/mL) is significantly higher than resveratrol’s, suggesting better absorption in the gastrointestinal tract .

Analytical Methodologies

This compound and its analogs are typically quantified via HPLC-UV or LC-MS. For example:

Q & A

Q. How should researchers report negative or inconclusive findings related to this compound?

- Methodological Answer : Publish in journals specializing in negative results (e.g., Journal of Negative Results) or include as supplementary material. Detail experimental parameters (e.g., solvent purity, incubation times) to aid replication efforts. Use FAIR data principles for archiving raw datasets .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.